molecular formula C9H10Br2O B1377966 1,4-Dibromo-2-isopropoxybenzene CAS No. 1369842-73-8

1,4-Dibromo-2-isopropoxybenzene

Cat. No.: B1377966
CAS No.: 1369842-73-8
M. Wt: 293.98 g/mol
InChI Key: XEMLGBATYVIYNF-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-isopropoxybenzene is an organic compound with the molecular formula C9H10Br2O. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and an isopropoxy group is substituted at the 2 position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-isopropoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-isopropoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-isopropoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of quinones or other oxygenated compounds.

    Reduction Products: Reduction can yield dehalogenated or hydrogenated products.

Scientific Research Applications

1,4-Dibromo-2-isopropoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-isopropoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms and the isopropoxy group influence the electronic distribution within the benzene ring, making it reactive towards nucleophiles and electrophiles. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of different products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dibromo-2-isopropoxybenzene is unique due to the presence of both bromine atoms and the isopropoxy group. This combination imparts specific chemical properties, making it useful in various synthetic and industrial applications. The isopropoxy group increases the compound’s solubility in organic solvents and influences its reactivity compared to other similar compounds .

Properties

IUPAC Name

1,4-dibromo-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMLGBATYVIYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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